molecular formula C12H27NO2 B14473579 Tripropylamine propionic acid salt CAS No. 68797-66-0

Tripropylamine propionic acid salt

Cat. No.: B14473579
CAS No.: 68797-66-0
M. Wt: 217.35 g/mol
InChI Key: ISKGJDZLEVQKOA-UHFFFAOYSA-N
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Description

Tripropylamine propionic acid salt is a compound formed by the combination of tripropylamine and propionic acid. Tripropylamine is a tertiary amine with the chemical formula (CH₃CH₂CH₂)₃N, while propionic acid is a carboxylic acid with the formula CH₃CH₂COOH. The resulting salt is a combination of these two compounds, where the amine neutralizes the acid to form a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripropylamine propionic acid salt typically involves the neutralization reaction between tripropylamine and propionic acid. The reaction can be represented as follows:

(CH3CH2CH2)3N+CH3CH2COOH(CH3CH2CH2)3NH++CH3CH2COO(CH₃CH₂CH₂)₃N + CH₃CH₂COOH → (CH₃CH₂CH₂)₃NH⁺ + CH₃CH₂COO⁻ (CH3​CH2​CH2​)3​N+CH3​CH2​COOH→(CH3​CH2​CH2​)3​NH++CH3​CH2​COO−

This reaction is usually carried out in an aqueous medium at room temperature. The resulting salt can be isolated by evaporating the solvent and recrystallizing the product from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale neutralization reactions in continuous reactors. The reactants are mixed in stoichiometric amounts, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tripropylamine propionic acid salt can undergo various chemical reactions, including:

    Neutralization: Reacts with acids and bases to form corresponding salts and water.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The propionic acid moiety can undergo oxidation to form propionic acid derivatives.

Common Reagents and Conditions

    Acids and Bases: Common reagents include hydrochloric acid, sodium hydroxide, and other strong acids and bases.

    Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.

    Solvents: Water, ethanol, and other polar solvents are commonly used.

Major Products Formed

    Neutralization: Forms water and corresponding salts.

    Substitution: Forms substituted amines and other derivatives.

    Oxidation: Forms propionic acid derivatives such as propionic anhydride.

Scientific Research Applications

Tripropylamine propionic acid salt has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations and as a preservative.

    Industry: Used in the production of specialty chemicals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of tripropylamine propionic acid salt involves the interaction of the amine and carboxylate groups with biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The propionic acid moiety can participate in metabolic pathways, leading to the formation of propionyl-CoA, which is involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine propionic acid salt: Similar structure but with ethyl groups instead of propyl groups.

    Tripropylamine acetic acid salt: Similar structure but with acetic acid instead of propionic acid.

    Triethylamine acetic acid salt: Combination of triethylamine and acetic acid.

Uniqueness

Tripropylamine propionic acid salt is unique due to the specific combination of tripropylamine and propionic acid, which imparts distinct chemical and physical properties. The longer propyl chains in tripropylamine provide different solubility and reactivity compared to shorter alkyl chain amines.

Properties

CAS No.

68797-66-0

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

N,N-dipropylpropan-1-amine;propanoic acid

InChI

InChI=1S/C9H21N.C3H6O2/c1-4-7-10(8-5-2)9-6-3;1-2-3(4)5/h4-9H2,1-3H3;2H2,1H3,(H,4,5)

InChI Key

ISKGJDZLEVQKOA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC.CCC(=O)O

Origin of Product

United States

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